molecular formula C7H4BrF2I B12845559 2,3-Difluoro-4-iodobenzyl bromide

2,3-Difluoro-4-iodobenzyl bromide

Cat. No.: B12845559
M. Wt: 332.91 g/mol
InChI Key: AQUJXZZRKFABFU-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodobenzyl bromide is an organic compound with the molecular formula C7H4BrF2I. It is a derivative of benzyl bromide, where the benzene ring is substituted with fluorine and iodine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-iodobenzyl bromide can be synthesized through a multi-step process. One common method involves the bromination of 2,3-difluoro-4-iodotoluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-iodobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,3-Difluoro-4-iodobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodobenzyl bromide in chemical reactions involves the reactivity of the bromine and iodine atoms. The bromine atom is susceptible to nucleophilic attack, leading to substitution reactions. The iodine atom can participate in oxidative addition with palladium catalysts, facilitating cross-coupling reactions . These reactions proceed through well-established pathways involving the formation of reactive intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both halogens are required.

Properties

Molecular Formula

C7H4BrF2I

Molecular Weight

332.91 g/mol

IUPAC Name

1-(bromomethyl)-2,3-difluoro-4-iodobenzene

InChI

InChI=1S/C7H4BrF2I/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2

InChI Key

AQUJXZZRKFABFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)I

Origin of Product

United States

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